molecular formula C17H18N6O3 B12937768 9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]- CAS No. 827585-22-8

9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-

Cat. No.: B12937768
CAS No.: 827585-22-8
M. Wt: 354.4 g/mol
InChI Key: VKMQAKCFPKYEPL-UHFFFAOYSA-N
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Description

The compound 9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]- is a purine derivative characterized by a propanenitrile group at the 9-position and a [(3,4-dimethoxyphenyl)methoxy]amino substituent at the 6-position.

Properties

CAS No.

827585-22-8

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-[6-[(3,4-dimethoxyphenyl)methoxyamino]purin-9-yl]propanenitrile

InChI

InChI=1S/C17H18N6O3/c1-24-13-5-4-12(8-14(13)25-2)9-26-22-16-15-17(20-10-19-16)23(11-21-15)7-3-6-18/h4-5,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22)

InChI Key

VKMQAKCFPKYEPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CONC2=C3C(=NC=N2)N(C=N3)CCC#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile typically involves multiple steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.

    Attachment of the 3,4-Dimethoxybenzyl Group: This step involves the protection of the amino group on the purine base using the 3,4-dimethoxybenzyl group.

    Formation of the Propanenitrile Linker:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dimethoxybenzyl moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The purine base can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Products may include oxidized derivatives of the 3,4-dimethoxybenzyl group.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted purine derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile involves its interaction with purine receptors or enzymes involved in purine metabolism. The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

9H-Purine-6-propanenitrile, 9-(phenylmethyl) (CAS: 666824-50-6)
  • Key Differences: 9-Position: Phenylmethyl group vs. propanenitrile. 6-Position: No substituent vs. [(3,4-dimethoxyphenyl)methoxy]amino.
  • The absence of the 6-substituent in this analogue reduces steric hindrance and may limit interactions with enzymes or receptors.
(αR)-6-Amino-α-methyl-9H-purine-9-ethanol (CAS: 193.21)
  • Key Differences: 9-Position: Ethanol group vs. propanenitrile. 6-Position: Amino group vs. [(3,4-dimethoxyphenyl)methoxy]amino.
  • Implications: The ethanol substituent introduces hydrogen-bonding capability, while the propanenitrile may participate in dipole interactions. The [(3,4-dimethoxyphenyl)methoxy]amino group in the target compound could enhance antioxidant or enzyme inhibitory activity, as seen in curcumin analogues with similar substituents .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Solubility Profile
Target Compound C₁₇H₁₈N₆O₃* ~354.37 6-[(3,4-dimethoxyphenyl)methoxy]amino, 9-propanenitrile ~1.5 Moderate (polar organic solvents)
9H-Purine-6-propanenitrile, 9-(phenylmethyl) C₁₅H₁₃N₅ 271.30 9-phenylmethyl ~2.8 Low (non-polar solvents)
(αR)-6-Amino-α-methyl-9H-purine-9-ethanol C₈H₁₁N₅O 193.21 9-ethanol, 6-amino ~0.5 High (aqueous)

*Estimated based on structural analysis.

  • Purification Strategies: Moderately polar purines (e.g., 6-methoxy derivatives) are purified using 0–10% methanol in dichloromethane . The target compound’s polarity suggests similar methods.

Biological Activity

9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]- (CAS Number: 827585-22-8) is a complex organic compound belonging to the purine class. Its unique structure features a purine base modified by a propanenitrile group and a methoxy-substituted phenyl moiety, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and evaluations.

  • Molecular Formula : C17H18N6O3
  • Molecular Weight : 354.4 g/mol
  • IUPAC Name : 3-[6-[(3,4-dimethoxyphenyl)methoxyamino]purin-9-yl]propanenitrile
  • InChI Key : VKMQAKCFPKYEPL-UHFFFAOYSA-N

The biological activity of 9H-Purine-9-propanenitrile is hypothesized to involve interactions with purine receptors or enzymes involved in purine metabolism. The presence of functional groups such as the nitrile and methoxy groups increases its potential for specific binding to biological targets, enhancing its pharmacological efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-MercaptopurineContains a thiol groupAnticancer agent
AcyclovirPurine derivative with an acyclic side chainAntiviral agent
FludarabinePurine nucleoside analogAnticancer agent

This comparison highlights that while many purines exhibit significant biological activity, the specific modifications in 9H-Purine-9-propanenitrile may impart unique properties that differentiate it from these similar compounds.

Synthesis and Evaluation of Related Purines

Recent research into novel purine derivatives has demonstrated promising results in anticancer activity. For instance, a study synthesized a series of trisubstituted purines and evaluated their cytotoxic effects against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. Among these derivatives, certain compounds exhibited lower IC50 values compared to established anticancer agents like Fludarabine .

Interaction Studies

Preliminary interaction studies are crucial for understanding the pharmacodynamics of 9H-Purine-9-propanenitrile. These studies could involve assessing the compound's affinity for specific receptors or enzymes involved in purine metabolism. Such evaluations may provide insights into its potential therapeutic applications .

Potential Applications

The unique structure of 9H-Purine-9-propanenitrile suggests several possible applications:

  • Medicinal Chemistry : As a scaffold for drug development targeting purine receptors.
  • Material Science : In the formation of self-assembled monolayers for electronic applications.
  • Biological Studies : As a probe for studying purine metabolism and its role in various biological processes.

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